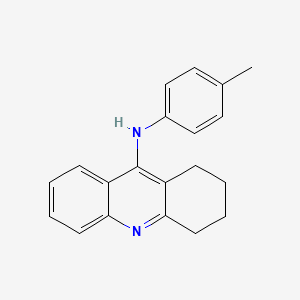
N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine typically involves the condensation of 4-methylphenylamine with 1,2,3,4-tetrahydroacridin-9-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to efficient and consistent production of the desired compound .
化学反应分析
Types of Reactions
N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can have enhanced biological activities and improved pharmacokinetic properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with neurodegenerative diseases .
相似化合物的比较
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N,N,N’,N’-tetra(4-methylphenyl)-(1,1’-biphenyl)-4,4’-diamine
- 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
Uniqueness
N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine stands out due to its unique structural features that allow for diverse chemical modifications. Its ability to inhibit acetylcholinesterase makes it a promising candidate for the development of therapeutic agents for neurodegenerative diseases .
属性
CAS 编号 |
14807-17-1 |
|---|---|
分子式 |
C20H20N2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H20N2/c1-14-10-12-15(13-11-14)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3,(H,21,22) |
InChI 键 |
JSZRRCJGTZBQAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C3CCCCC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
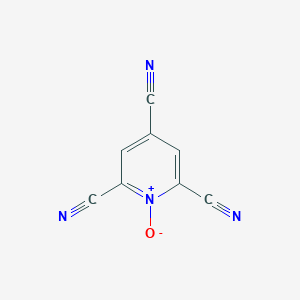
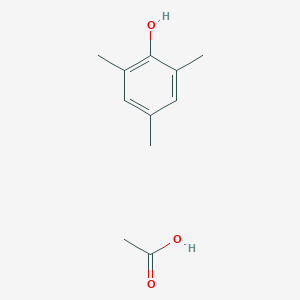
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)

![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
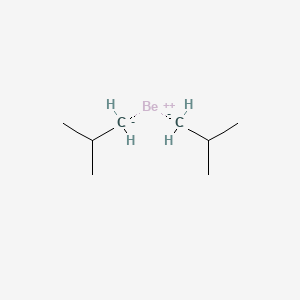

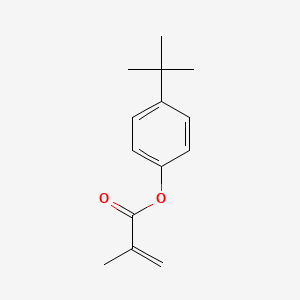

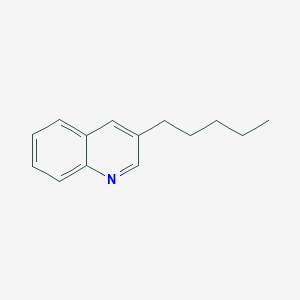
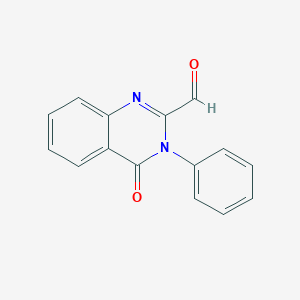
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
